N-cyclohexyl-N-ethyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide
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Overview
Description
N-cyclohexyl-N-ethyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide is a complex organic compound that features a quinoxaline ring system Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-ethyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide typically involves the chemoselective Michael reaction of acrylic acid with the parent substrate 3-phenylquinoxaline-2(1H)-thione . The parent thione is produced by a novel thiation method from the corresponding 3-phenylquinoxalin-2(1H)-one . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-ethyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
N-cyclohexyl-N-ethyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its anticancer properties.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-cyclohexyl-N-ethyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide exerts its effects involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to bind to the human thymidylate synthase allosteric site, inhibiting its activity and thus preventing DNA synthesis in cancer cells . This interaction is facilitated by the quinoxaline ring, which serves as a scaffold for binding.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates
- N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides
Uniqueness
N-cyclohexyl-N-ethyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide is unique due to its specific structural features, such as the cyclohexyl and ethyl groups attached to the nitrogen atom. These groups can influence the compound’s physical and chemical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C24H27N3OS |
---|---|
Molecular Weight |
405.6 g/mol |
IUPAC Name |
N-cyclohexyl-N-ethyl-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C24H27N3OS/c1-2-27(19-13-7-4-8-14-19)22(28)17-29-24-23(18-11-5-3-6-12-18)25-20-15-9-10-16-21(20)26-24/h3,5-6,9-12,15-16,19H,2,4,7-8,13-14,17H2,1H3 |
InChI Key |
BXOXCHXXKMHWQP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)CSC2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 |
Origin of Product |
United States |
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